molecular formula C19H19NO3 B11605810 9-(3-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11605810
M. Wt: 309.4 g/mol
InChI Key: YTZZQXFPQQZWNO-UHFFFAOYSA-N
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Description

9-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a decahydroacridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a hydroxybenzaldehyde with a cyclic ketone, followed by cyclization and reduction steps to form the decahydroacridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

9-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the acridine core can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and halogenated phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its decahydroacridine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

9-(3-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C19H19NO3/c21-12-5-1-4-11(10-12)17-18-13(6-2-8-15(18)22)20-14-7-3-9-16(23)19(14)17/h1,4-5,10,17,20-21H,2-3,6-9H2

InChI Key

YTZZQXFPQQZWNO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)O)C(=O)C1

Origin of Product

United States

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